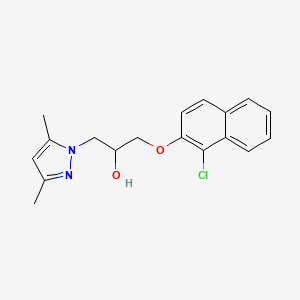
1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in a wide range of research fields, including biology, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
Pyrazole Heterocycles Synthesis and Applications
Pyrazole moieties are crucial in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, highlighting the importance of such compounds in developing new pharmaceuticals. The presence of a pyrazol moiety in the compound of interest suggests potential applications in drug discovery and design (Dar & Shamsuzzaman, 2015).
Antioxidant Activity Assessment
The evaluation of antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. Methods such as ORAC, HORAC, TRAP, and FRAP are essential for determining the antioxidant capacity of compounds. Given the structural complexity of the compound , its potential antioxidant activity could be explored using these methods, contributing to research in oxidative stress-related diseases and food preservation (Munteanu & Apetrei, 2021).
Flame Retardancy in Polymers
Chlorinated and brominated compounds, including those with naphthalene structures, are known for their application in flame retardancy of polymers. Research in this area focuses on developing new materials with enhanced fire resistance and lower toxicity, where chloronaphthalene derivatives could play a role. Understanding the mechanisms of flame retardancy and the environmental impact of such compounds is crucial for advancing material science and safety regulations (Weil & Levchik, 2004).
Propiedades
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-9-13(2)21(20-12)10-15(22)11-23-17-8-7-14-5-3-4-6-16(14)18(17)19/h3-9,15,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGBFCYAWKEJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol;hydrochloride](/img/structure/B2782563.png)
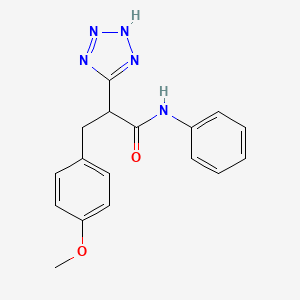
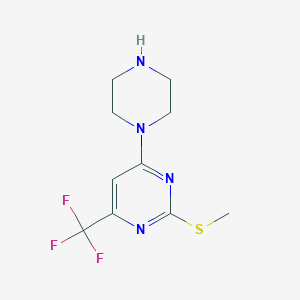
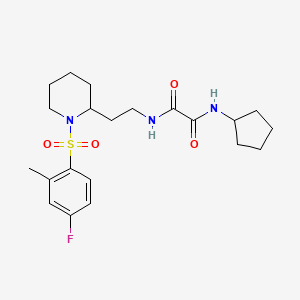
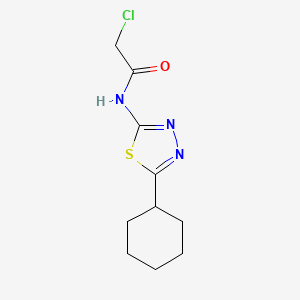

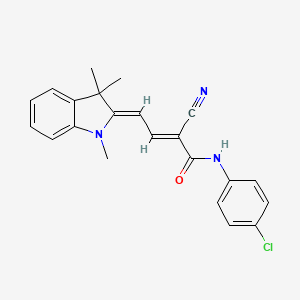
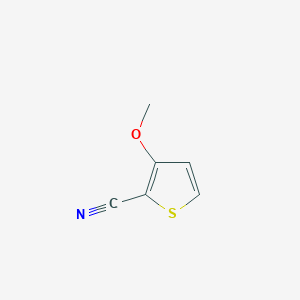
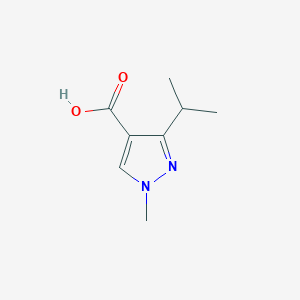
![3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2782579.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2782580.png)
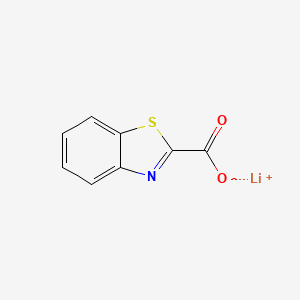
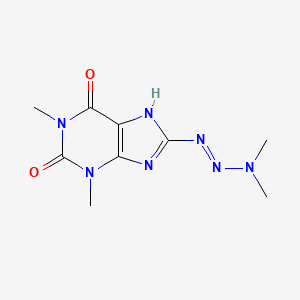
![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)